Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester
Overview
Description
Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position. The carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester typically involves the esterification of 2-bromo-4-methoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 2-bromo-4-methoxybenzene. The bromination of benzeneacetic acid derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The final esterification step is similar to the laboratory method but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include 2-azido-4-methoxybenzeneacetic acid methyl ester or 2-thiocyanato-4-methoxybenzeneacetic acid methyl ester.
Oxidation: Products include 2-bromo-4-methoxybenzoic acid or 2-bromo-4-methoxybenzaldehyde.
Reduction: The primary product is 2-bromo-4-methoxybenzeneethanol.
Scientific Research Applications
Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the manufacture of specialty chemicals and as a building block for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards its molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-methoxy-, methyl ester
- Benzeneacetic acid, α-bromo-, methyl ester
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester
Uniqueness
Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the methoxy group can influence its solubility and binding interactions.
Properties
IUPAC Name |
methyl 2-(2-bromo-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFGGDGPSNIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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